Cas no 1483391-94-1 (1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone)
1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone
- AK673687
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- Inchi: 1S/C8H7F3N2O/c1-4-6(5(2)14)3-12-7(13-4)8(9,10)11/h3H,1-2H3
- InChI Key: CZMMURXWXCPBHD-UHFFFAOYSA-N
- SMILES: FC(C1=NC=C(C(C)=O)C(C)=N1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- XLogP3: 1.2
- Topological Polar Surface Area: 42.8
1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089005834-5g |
1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone |
1483391-94-1 | 97% | 5g |
2,706.80 USD | 2021-06-01 | |
| Alichem | A089005834-10g |
1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone |
1483391-94-1 | 97% | 10g |
4,462.20 USD | 2021-06-01 | |
| Alichem | A089005834-25g |
1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone |
1483391-94-1 | 97% | 25g |
7,035.00 USD | 2021-06-01 |
1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone
Comprehensive Guide to 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone (CAS No. 1483391-94-1)
1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone (CAS No. 1483391-94-1) is a specialized organic compound with a unique molecular structure, featuring a pyrimidine core substituted with a methyl group and a trifluoromethyl group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential applications in drug discovery and material science. Researchers and industry professionals frequently search for details about its synthesis methods, physicochemical properties, and industrial applications, making it a topic of interest in modern chemistry.
The molecular formula of 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone is C8H7F3N2O, with a molecular weight of 204.15 g/mol. Its structure includes a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene but with two nitrogen atoms. The presence of the trifluoromethyl group (-CF3) enhances the compound's lipophilicity and metabolic stability, making it valuable in medicinal chemistry. These characteristics align with current trends in drug design, where researchers prioritize bioavailability and target specificity.
One of the most searched topics related to 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone is its role in pharmaceutical intermediates. The compound serves as a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have explored its utility in creating novel therapeutics for diseases such as cancer and viral infections, reflecting the growing demand for innovative treatments in healthcare. Additionally, its agrochemical potential is under investigation, with researchers examining its efficacy in crop protection formulations.
From a synthetic chemistry perspective, 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone can be prepared through multi-step organic reactions, including condensation and cyclization processes. The trifluoromethylation step is particularly critical, as it influences the compound's reactivity and stability. Advanced techniques such as microwave-assisted synthesis and catalyzed reactions have been employed to optimize yield and purity, addressing common challenges in large-scale production. These methods are frequently discussed in academic forums and patent literature, highlighting their relevance to industrial applications.
The physicochemical properties of 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone include a moderate melting point and solubility in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO). These properties make it suitable for various laboratory and industrial processes, particularly in high-throughput screening and combinatorial chemistry. Its stability under standard conditions ensures ease of handling and storage, which is a key consideration for chemical suppliers and end-users.
In the context of market dynamics, the demand for 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone is driven by its applications in life sciences and material innovation. Pharmaceutical companies and research institutions are increasingly sourcing this compound for preclinical studies, contributing to its commercial growth. Furthermore, the rise of green chemistry initiatives has spurred interest in sustainable synthesis routes, aligning with global efforts to reduce environmental impact. Suppliers are now focusing on eco-friendly production methods to meet regulatory standards and customer expectations.
For researchers seeking analytical data, 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure accurate identification and purity assessment, which are essential for quality control in both academic and industrial settings. The compound's spectral data is often shared in scientific databases, facilitating collaboration and knowledge exchange.
Looking ahead, the versatility of 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone positions it as a promising candidate for future innovations. Its integration into drug discovery pipelines and advanced material development underscores its importance in modern chemistry. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in research and development, addressing critical challenges in health and technology.
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